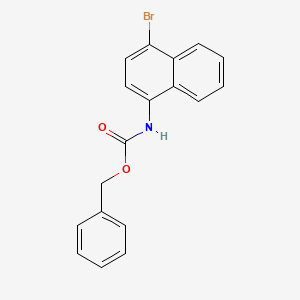

Benzyl (4-bromonaphthalen-1-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl (4-bromonaphthalen-1-yl)carbamate is a useful research compound. Its molecular formula is C18H14BrNO2 and its molecular weight is 356.219. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Benzyl (4-bromonaphthalen-1-yl)carbamate, also known as 1-(Cbz-Amino)-4-bromonaphthalene, is a compound that primarily targets amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They play a crucial role in the biochemistry of all life forms .

Mode of Action

The compound interacts with its targets through a process known as carbamate protection . This process involves the reaction of the nucleophilic amine to the highly reactive chloroformate . As chloride is the leaving group, the reaction liberates hydrochloric acid and requires some base . This results in the formation of a less reactive carbamate group .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving amines . The formation of the carbamate group can alter the reactivity of the amine, potentially affecting its participation in various biochemical reactions . The downstream effects of this can vary widely depending on the specific amine and its role in the organism’s biochemistry .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its molecular weight, solubility, and stability . For instance, the compound’s relatively high molecular weight (356.22 g/mol ) could potentially impact its absorption and distribution .

Result of Action

The primary result of the action of this compound is the protection of amines . By forming a carbamate group, the compound reduces the reactivity of the amine . This can have various molecular and cellular effects, depending on the specific amine and its role in the organism’s biochemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of its environment . Additionally, factors such as temperature and the presence of other chemicals can also impact the compound’s action .

Biologische Aktivität

Benzyl (4-bromonaphthalen-1-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a bromine atom and a carbamate functional group. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may lead to modulation of enzymatic activity or disruption of cellular processes. For instance, it has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways, thus exhibiting potential as an anticancer agent .

Antimicrobial Properties

Research has indicated that this compound may possess antimicrobial properties. A study evaluating various carbamate derivatives found that certain compounds exhibited significant inhibitory effects against bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

In vitro studies have demonstrated that this compound shows promise as an anticancer agent. The compound's structural characteristics allow it to interfere with cancer cell proliferation. For example, derivatives of carbamates have been linked to high antiproliferative activity due to their ability to disrupt cellular signaling pathways essential for cancer cell survival .

Case Studies

- Inhibition of Acetylcholinesterase (AChE) : A series of studies focused on the inhibition of AChE and butyrylcholinesterase (BChE) revealed that certain carbamate derivatives, including those related to this compound, exhibit promising inhibitory activity against these enzymes. The IC50 values for some derivatives were found to be comparable to known inhibitors like galanthamine .

- Targeting Heat Shock Proteins : Another study highlighted the potential of related compounds in targeting heat shock proteins during stress conditions in plants. This suggests a broader application beyond human health, indicating possible agricultural benefits .

Research Findings and Data Tables

The following table summarizes key findings from various studies regarding the biological activities of this compound and its derivatives:

Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibition

One of the primary applications of benzyl (4-bromonaphthalen-1-yl)carbamate is its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the hydrolysis of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions. Inhibition of these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Comparative Studies

Research has shown that this compound exhibits a significant inhibitory effect on both AChE and BChE. For instance, studies reported an IC50 value for this compound that indicates a stronger inhibition profile compared to standard drugs like rivastigmine and galantamine . The selectivity index suggests that it may preferentially inhibit BChE over AChE, which could be advantageous for therapeutic applications targeting specific cholinergic pathways .

Drug Development

This compound is also being explored for its potential as a scaffold in drug development. Its structural features allow for modifications that can enhance biological activity or selectivity.

Prodrug Design

The compound can serve as a prodrug, where it is converted into an active form within the body. This approach can help improve the pharmacokinetic properties of drugs, such as solubility and bioavailability .

Synthesis of Derivatives

The synthesis of various derivatives based on this carbamate has been reported, leading to compounds with improved efficacy against cholinesterases or novel mechanisms of action against other biological targets. For example, modifications to the naphthalene ring or the carbamate group itself can yield derivatives with enhanced inhibitory potency .

Synthetic Chemistry Applications

This compound is utilized in synthetic chemistry as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block.

Reaction Pathways

The compound can participate in nucleophilic substitutions and coupling reactions, making it versatile for synthesizing other functionalized aromatic compounds . Its reactivity under different conditions allows chemists to explore various synthetic routes to create compounds with desired properties.

Case Studies

Several studies have documented successful applications of this compound in synthesizing novel materials with potential applications in pharmaceuticals and agrochemicals. For instance, researchers have synthesized derivatives that exhibit anti-cancer properties or enhanced insecticidal activity through modifications to the benzyl group or naphthalene moiety .

Eigenschaften

IUPAC Name |

benzyl N-(4-bromonaphthalen-1-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c19-16-10-11-17(15-9-5-4-8-14(15)16)20-18(21)22-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEZGWHQCCNKET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C3=CC=CC=C32)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681984 |

Source

|

| Record name | Benzyl (4-bromonaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-51-1 |

Source

|

| Record name | Benzyl (4-bromonaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.